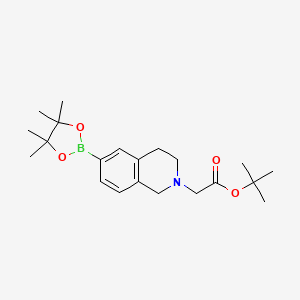

Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate

Description

This compound features a tert-butyl ester-protected acetate group linked to a 3,4-dihydroisoquinoline scaffold, which is substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C–C bonds . The tert-butyl ester acts as a protecting group for the carboxylic acid, enhancing solubility and stability during synthesis .

Properties

IUPAC Name |

tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)14-23-11-10-15-12-17(9-8-16(15)13-23)22-26-20(4,5)21(6,7)27-22/h8-9,12H,10-11,13-14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTDDAJMZAKMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)CC(=O)OC(C)(C)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672222 | |

| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949922-33-2 | |

| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent, such as toluene or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and pyridinium chlorochromate.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Aldehydes, ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Amides, esters, thioethers.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a building block for the construction of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and materials science.

Biology: The boronic acid moiety of this compound can interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands. It can be employed in the design of new drugs and diagnostic tools.

Medicine: Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate has potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.

Industry: In the materials industry, this compound can be used in the synthesis of advanced polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism by which tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate exerts its effects involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are often found in the active sites of enzymes. This interaction can modulate enzyme activity, leading to potential therapeutic effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in various biological pathways, such as those related to inflammation and cancer progression.

Receptors: It can bind to specific receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Data

*Calculated molecular weight based on structural similarity to and .

Key Observations :

- The dihydroisoquinoline core in the target compound distinguishes it from indazole () or benzoate () derivatives. This aromatic heterocycle may enhance π-π stacking interactions in drug-receptor binding compared to simpler arenes .

- The tert-butyl ester is a common protecting group across these compounds, but its position relative to the boronate affects reactivity.

Key Observations :

- The target compound likely employs Pd-catalyzed cross-coupling (), similar to the synthesis of tert-butyl carbamates in . However, steric hindrance from the dihydroisoquinoline core may reduce reaction efficiency compared to less bulky substrates.

Reactivity and Stability

- Boronate Reactivity : The pinacol boronate group in the target compound is less electrophilic than aryl trifluoroborates but offers superior stability under ambient conditions. This contrasts with indazole-based boronates (), where the electron-withdrawing indazole may accelerate protodeboronation .

- Stability of tert-Butyl Esters: All tert-butyl-protected compounds () require acidic conditions (e.g., TFA) for deprotection. The dihydroisoquinoline core’s electron-rich nature may slow ester hydrolysis compared to benzoate derivatives .

Biological Activity

Tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate

- Molecular Formula : C₁₈H₃₁BNO₄

- Molecular Weight : 309.209 g/mol

- CAS Number : 885693-20-9

The compound features a tert-butyl group and a dioxaborolane moiety which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities including:

- Antitumor Activity : Dioxaborolanes have been studied for their potential in cancer therapy. The incorporation of isoquinoline structures may enhance the interaction with biological targets such as enzymes involved in tumor growth.

- Enzyme Inhibition : The presence of a dioxaborolane moiety can lead to inhibition of specific enzymes. For instance, studies have shown that related compounds can inhibit proteases and kinases which are critical in various signaling pathways.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer properties of similar dioxaborolane derivatives. The results indicated that these compounds exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 1.0 to 10.0 µM depending on the specific structure and substituents present .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 2.5 |

| Compound B | MCF7 | 3.0 |

| Tert-butyl derivative | A549 | 4.0 |

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition where a related compound demonstrated effective inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The study reported an IC50 value of approximately 8 µM for the tested compound .

The mechanism by which tert-butyl 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroisoquinolin-2(1H)-YL)acetate exerts its biological effects is likely multifaceted:

- Interaction with Biological Targets : The isoquinoline structure may facilitate binding to various receptors or enzymes due to its planar nature and ability to form hydrogen bonds.

- Formation of Reactive Species : Dioxaborolanes can undergo hydrolysis leading to the formation of reactive intermediates that may interact with cellular macromolecules.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Core formation : Constructing the 3,4-dihydroisoquinoline scaffold via cyclization or reductive amination.

- Boronic ester introduction : Using Suzuki-Miyaura cross-coupling to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides (bromides or chlorides) are common, with yields influenced by the leaving group (e.g., bromides often provide higher yields than chlorides) .

- Protection/deprotection : The tert-butyl acetate group is introduced via esterification or Boc protection, requiring anhydrous conditions to prevent hydrolysis .

Q. How should researchers characterize this compound to confirm its structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and dihydroisoquinoline backbone (aromatic protons δ ~6.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (e.g., DART or ESI) confirms the molecular formula (e.g., C₁₇H₂₇BN₂O₄ for analogous structures) .

- X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

- Purity analysis : HPLC or GC-MS to detect impurities, especially residual palladium or unreacted intermediates .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized to mitigate low yields or side reactions?

- Ligand screening : Bulky ligands like SPhos or XPhos enhance catalytic activity and reduce homocoupling byproducts .

- Solvent/base selection : Use degassed toluene or dioxane with K₂CO₃ or Cs₂CO₃ to stabilize the boronic ester and minimize hydrolysis .

- Temperature control : Reactions at 80–100°C balance efficiency and stability. Microwave-assisted synthesis can accelerate coupling while reducing decomposition .

Q. What strategies stabilize the boronic ester moiety under basic or aqueous conditions?

- Anhydrous conditions : Conduct reactions under inert atmosphere (N₂/Ar) and use molecular sieves to scavenge moisture .

- Protective additives : Pinacol or neopentyl glycol derivatives reduce hydrolysis. For aqueous-phase reactions, employ pH buffers (pH 7–9) to limit boronic acid formation .

- Alternative boronates : If instability persists, consider masked boronic acids (e.g., MIDA boronates) for improved handling .

Q. How can computational methods predict reactivity or biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cross-couplings or hydrolysis pathways. Software like Gaussian or ORCA is recommended .

- Molecular docking : Screen for biological targets (e.g., kinases or proteases) using AutoDock Vina. The dihydroisoquinoline scaffold may interact with hydrophobic pockets, while the boronic ester could act as a serine protease inhibitor .

- MD simulations : Assess stability in solvent systems or membrane permeability for drug design .

Q. How can contradictions in multi-step reaction outcomes involving this compound be resolved?

- Intermediate tracking : Use TLC or LC-MS to monitor each step. For example, incomplete deprotection of tert-butyl groups can lead to side products .

- Byproduct analysis : Isolate and characterize unexpected products via preparative HPLC or column chromatography. Contradictory yields may arise from competing pathways (e.g., protodeboronation vs. cross-coupling) .

- Conditional reproducibility : Document atmospheric controls (O₂/H₂O levels) and catalyst lot variations, as trace impurities in Pd sources can alter reactivity .

Methodological Notes

- Synthetic references : Prioritize protocols from peer-reviewed journals over commercial databases. For example, tert-butyl carbamate protections and Suzuki couplings are validated in and .

- Safety : Handle boronic esters with gloveboxes due to moisture sensitivity. Use COA/SDS documentation for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.